Cas no 22744-12-3 (2-(4-methoxycarbonylphenyl)acetic acid)

2-(4-methoxycarbonylphenyl)acetic acid structure
22744-12-3 structure
Nome del prodotto:2-(4-methoxycarbonylphenyl)acetic acid
Numero CAS:22744-12-3
MF:C10H10O4
MW:194.184003353119
MDL:MFCD19440718
CID:1025431
PubChem ID:10797879

2-(4-methoxycarbonylphenyl)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-(Methoxycarbonyl)phenyl)acetic acid
    • [4-(methoxycarbonyl)phenyl]acetic acid
    • 2‐(4‐(METHOXYCARBONYL)PHENYL)ACETIC ACID
    • 2-(4-methoxycarbonylphenyl)acetic acid
    • 4-Carboxymethylbenzoic acid methyl ester
    • 2-[4-(Methoxycarbonyl)phenyl]acetic acid
    • 4-(Methoxycarbonyl)phenylacetic acid
    • Benzeneacetic acid, 4-(methoxycarbonyl)-
    • 4-methoxycarbonylphenylacetic acid
    • TXZVCDJZNRCDKW-UHFFFAOYSA-N
    • BCP01686
    • STL556143
    • BBL102343
    • 4-(Methoxycarbonyl)benzeneacetic acid
    • GS-3
    • SCHEMBL211335
    • DTXSID90445002
    • EN300-159654
    • AU-004/43508119
    • GS-3773
    • 2-(4-(Methoxycarbonyl)phenyl)aceticacid
    • 4-carboxymethyl benzoic acid methyl ester
    • CS-W006135
    • AKOS015998743
    • MFCD19440718
    • Z1262510931
    • A852341
    • SY110939
    • DA-31769
    • 22744-12-3
    • 4-carboxymethyl-benzoic acid methyl ester
    • MDL: MFCD19440718
    • Inchi: 1S/C10H10O4/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
    • Chiave InChI: TXZVCDJZNRCDKW-UHFFFAOYSA-N
    • Sorrisi: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C(=O)O[H])=O

Proprietà calcolate

  • Massa esatta: 194.05790880g/mol
  • Massa monoisotopica: 194.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 216
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.6
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1.254
  • Punto di fusione: 112-115 ºC
  • Punto di ebollizione: 350 ºC
  • Punto di infiammabilità: 140 ºC

2-(4-methoxycarbonylphenyl)acetic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFC44-10G
2-(4-methoxycarbonylphenyl)acetic acid
22744-12-3 97%
10g
¥ 2,587.00 2023-03-07
TRC
M331518-1g
2-(4-(Methoxycarbonyl)phenyl)acetic Acid
22744-12-3
1g
$ 320.00 2022-06-03
Enamine
EN300-159654-0.1g
2-[4-(methoxycarbonyl)phenyl]acetic acid
22744-12-3 95.0%
0.1g
$19.0 2025-02-20
Fluorochem
210231-5g
2-(4-(Methoxycarbonyl)phenyl)acetic acid
22744-12-3 95%
5g
£220.00 2022-03-01
eNovation Chemicals LLC
Y1097447-5G
2-(4-methoxycarbonylphenyl)acetic acid
22744-12-3 97%
5g
$90 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M80760-100mg
2-(4-(Methoxycarbonyl)phenyl)acetic acid
22744-12-3 98%
100mg
¥114.0 2022-04-27
Chemenu
CM251499-25g
2-(4-(Methoxycarbonyl)phenyl)acetic acid
22744-12-3 95+%
25g
$879 2021-06-16
Chemenu
CM251499-1g
2-(4-(Methoxycarbonyl)phenyl)acetic acid
22744-12-3 95+%
1g
$106 2021-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M80760-250mg
2-(4-(Methoxycarbonyl)phenyl)acetic acid
22744-12-3 98%
250mg
¥176.0 2022-04-27
Chemenu
CM251499-1g
2-(4-(Methoxycarbonyl)phenyl)acetic acid
22744-12-3 95+%
1g
$106 2022-06-11
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:22744-12-3)2-(4-methoxycarbonylphenyl)acetic acid
A852341
Purezza:99%/99%/99%
Quantità:10g/25g/100g
Prezzo ($):168.0/420.0/1435.0